molecular formula C36H39ClN3O6 B600969 (S)-Lercanidipine-d3 Hydrochloride CAS No. 1217740-02-7

(S)-Lercanidipine-d3 Hydrochloride

Katalognummer: B600969
CAS-Nummer: 1217740-02-7
Molekulargewicht: 651.21
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Lercanidipine-d3 Hydrochloride is a deuterated form of (S)-Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Lercanidipine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the (S)-Lercanidipine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

(S)-Lercanidipine-d3 Hydrochloride serves as a reference standard in analytical chemistry. It is utilized in various chromatographic techniques, including:

  • Ultra-Performance Liquid Chromatography (UPLC): Employed for the quantification of lercanidipine in biological samples, providing reliable data for pharmacokinetic studies .
  • Mass Spectrometry: Used as an internal standard in the quantification of lercanidipine, enhancing accuracy in bioequivalence studies .

Pharmacokinetics

The compound is crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs. Studies have shown that the presence of deuterium can lead to altered metabolic pathways compared to non-deuterated counterparts, thus influencing drug efficacy and safety profiles .

Biological Studies

In biological research, this compound is used to:

  • Investigate the effects of deuterium substitution on biological activity and metabolism.
  • Study the pharmacological effects of lercanidipine in various disease models, particularly in hypertension and cardiovascular diseases .

Antihypertensive Action

Clinical trials have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure across diverse patient populations. For instance:

  • In a study involving patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure .
  • Another observational study indicated that approximately 46% of patients achieved normalized blood pressure after adjusting their dosage from 10 mg to 20 mg daily .

Renoprotective Effects

Research has suggested that lercanidipine may offer protective benefits for renal health. Animal studies indicate that it can prevent renal damage associated with hypertension by reducing proteinuria and maintaining normal plasma creatinine levels .

Case Studies

Several notable studies highlight the efficacy of this compound:

StudyPopulationFindings
ELYPSE Study9059 patients with mild-to-moderate hypertensionSignificant blood pressure reduction across various risk factors .
Observational Study32,345 patients with hypertensionDemonstrated effectiveness in managing blood pressure alongside other comorbidities .
Randomized Controlled Trial1000 patients with Stage 2 hypertensionNotable reductions in systolic/diastolic blood pressure .

Wirkmechanismus

(S)-Lercanidipine-d3 Hydrochloride exerts its effects by blocking calcium channels in the vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, potentially leading to a longer duration of action and improved pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-Lercanidipine Hydrochloride: The non-deuterated form of the compound.

    Amlodipine: Another calcium channel blocker used for hypertension.

    Nifedipine: A calcium channel blocker with similar therapeutic uses.

Uniqueness

(S)-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other similar compounds.

Biologische Aktivität

(S)-Lercanidipine-d3 hydrochloride is a deuterium-labeled derivative of lercanidipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB). This compound is primarily utilized in antihypertensive therapies and exhibits significant biological activity characterized by its mechanism of action, pharmacokinetics, and therapeutic efficacy.

PropertyValue
CAS Number 1217740-02-7
Molecular Formula C₃₆H₃₉D₃ClN₃O₆
Molecular Weight 651.21 g/mol
Lipophilicity High

This compound's high lipophilicity allows it to penetrate cell membranes effectively, leading to prolonged therapeutic action compared to earlier generations of calcium channel blockers .

Lercanidipine acts primarily by blocking L-type calcium channels in vascular smooth muscle cells, which leads to vasodilation and a subsequent reduction in blood pressure. The deuterium labeling in (S)-Lercanidipine-d3 enhances its stability and bioavailability, making it an effective agent for managing hypertension .

Pharmacological Effects

  • Antihypertensive Action :
    • Clinical studies have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure. For instance, in a randomized controlled trial involving 1000 patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure (e.g., office SBP/DBP decreased by 11.0/10.4 mmHg) with a responder rate of approximately 47% .
  • Renoprotective Effects :
    • Animal studies indicate that lercanidipine can prevent renal damage associated with hypertension. In models of renal injury induced by angiotensin II, lercanidipine treatment resulted in decreased proteinuria and maintained normal plasma creatinine levels . The drug also reduced monocyte infiltration and extracellular matrix formation, suggesting anti-inflammatory properties that contribute to its renoprotective effects .
  • Lower Negative Inotropic Effect :
    • Compared to other DHPs, lercanidipine exhibits a lower negative inotropic effect, making it safer for patients with underlying heart conditions . This characteristic is particularly beneficial as it minimizes the risk of exacerbating heart failure.

Case Studies

Several observational studies have reinforced the efficacy of lercanidipine:

  • A large-scale observational study reported that among patients treated with lercanidipine, approximately 46% achieved normalized blood pressure after treatment adjustment from 10 mg to 20 mg daily .
  • In another study focusing on patients with high cardiovascular risk, lercanidipine demonstrated significant improvements in quality of life metrics alongside blood pressure reduction, highlighting its dual benefits in managing hypertension and enhancing patient well-being .

Eigenschaften

CAS-Nummer

1217740-02-7

Molekularformel

C36H39ClN3O6

Molekulargewicht

651.21

Aussehen

Pale-Yellow Solid

melting_point

116-118°C

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.